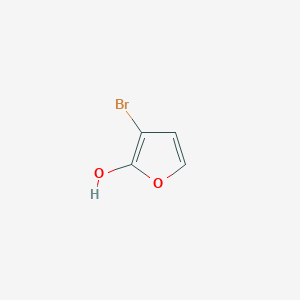
3-Bromofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromofuran-2-ol is an organic compound with the molecular formula C4H3BrO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and hydroxyl functional groups
Preparation Methods
The synthesis of 3-Bromofuran-2-ol can be achieved through several routes. One common method involves the bromination of furan-2-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the furan ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
3-Bromofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-bromofuran-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The bromine atom can be reduced to form furan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 3-methoxyfuran-2-ol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromofuran-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives. It may also serve as a probe for investigating biological pathways that involve brominated compounds.
Medicine: this compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a potential candidate for drug design and discovery.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Bromofuran-2-ol exerts its effects depends on the specific reactions it undergoes. In general, the bromine and hydroxyl groups play key roles in its reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions with other molecules and functional groups enable this compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
3-Bromofuran-2-ol can be compared with other brominated furan derivatives, such as:
3-Bromofuran: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromofuran: Bromination occurs at the 2-position, leading to different reactivity and applications.
3,4-Dibromofuran: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, providing unique reactivity and applications in various fields.
Properties
Molecular Formula |
C4H3BrO2 |
|---|---|
Molecular Weight |
162.97 g/mol |
IUPAC Name |
3-bromofuran-2-ol |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1-2,6H |
InChI Key |
SOQZEGNHPFJBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















